Enhanced Lipophilicity (LogP 2.80) Compared to Non-Methylated and Regioisomeric Analogs
The target compound demonstrates a higher predicted lipophilicity (XLogP3-AA = 2.80) compared to its non-methylated analog 2-(2,4-dimethoxybenzoyl)pyridine (LogP = 2.33) and regioisomers like 2-(3,4-dimethoxybenzoyl)-3-methylpyridine (LogP = 2.64). This is a direct consequence of the 3-methyl substitution on the pyridine ring increasing hydrophobic surface area .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.80 (Predicted) |
| Comparator Or Baseline | 2-(2,4-Dimethoxybenzoyl)pyridine (CAS 898780-42-2): 2.33; 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine (CAS 39574-37-3): 2.64 |
| Quantified Difference | Delta LogP = +0.47 vs. non-methylated analog; Delta LogP = +0.16 vs. 3,4-dimethoxy regioisomer. |
| Conditions | In silico prediction using XLogP3 algorithm; standard computational chemistry models. |
Why This Matters
A LogP difference of ~0.5 units can translate into significantly different membrane permeability and cellular uptake, making the target compound a preferred choice for cell-based studies where higher intracellular concentrations are required.
